molecular formula C14H11ClO B015526 4-(Chloromethyl)benzophenone CAS No. 42728-62-1

4-(Chloromethyl)benzophenone

Cat. No. B015526
Key on ui cas rn: 42728-62-1
M. Wt: 230.69 g/mol
InChI Key: PXFOBPPTJQWHRN-UHFFFAOYSA-N
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Patent
US04199420

Procedure details

The amount of 912 grams (4.65 moles) of methyl benzophenone was then melted and heated to 100°-110° C. in a two-liter, two-necked, round bottom flask with magnetic stirring. Chlorine gas was introduced through a gas dispersion tube immersed below the liquid at a rate such that the characteristic greenish color of chlorine was not detectable in the exiting stream of hydrogen chloride. Initially the reaction was exothermic and no additional external heating was required. After about seven hours the theoretical uptake in weight (160 g) had occured. The hot melt was poured into 6 liters of isopropyl alcohol. This mixture was chilled to -5° to 0° C. and the precipitated solid was removed by suction filtration to provide 618 grams (57% yield) of 4-(chloromethyl)benzophenone, mp 109°-111° C. A carbonyl band at 1670 cm-1 was noted in the infrared spectrum.
Quantity
912 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].ClCl.[ClH:18].[CH:19](O)(C)C>>[Cl:18][CH2:19][C:14]1[CH:15]=[CH:2][C:3]([C:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[O:5])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
912 g
Type
reactant
Smiles
CC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
6 L
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100°-110° C. in a two-liter
TEMPERATURE
Type
TEMPERATURE
Details
no additional external heating
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was chilled to -5° to 0° C.
CUSTOM
Type
CUSTOM
Details
the precipitated solid was removed by suction filtration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 618 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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